molecular formula C19H21ClN2O3 B269266 N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide

N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide

Número de catálogo B269266
Peso molecular: 360.8 g/mol
Clave InChI: DLBLITAPQYROKA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide, also known as BACE1 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential therapeutic applications in treating Alzheimer's disease, a neurodegenerative disorder that affects millions of people worldwide.

Mecanismo De Acción

N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide works by inhibiting the activity of N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide, an enzyme that is responsible for cleaving the amyloid precursor protein (APP) to produce Aβ peptides. By inhibiting N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide, N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide prevents the formation of Aβ peptides, which in turn reduces the formation of amyloid plaques in the brain.
Biochemical and Physiological Effects:
N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide has been shown to effectively reduce the production of Aβ peptides in vitro and in vivo. In addition, studies have shown that N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide has good brain penetration and is well-tolerated in animal models. However, further studies are needed to determine the long-term safety and efficacy of this compound in humans.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide in lab experiments is its specificity for N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide. This compound has been shown to selectively inhibit N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide without affecting other enzymes in the brain. However, one of the limitations of using N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide in lab experiments is its relatively low potency compared to other N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide inhibitors. This may limit its efficacy in treating Alzheimer's disease.

Direcciones Futuras

There are several future directions for the research and development of N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide. One direction is to optimize the synthesis method to improve the potency and selectivity of the compound. Another direction is to conduct further studies to determine the long-term safety and efficacy of this compound in humans. In addition, there is a need to develop more potent and selective N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide inhibitors to effectively treat Alzheimer's disease. Finally, there is a need to explore the potential therapeutic applications of N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide in other neurodegenerative disorders.

Métodos De Síntesis

The synthesis of N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide involves several steps. The first step involves the reaction of 2-chloro-5-nitrobenzoic acid with butyryl chloride in the presence of a base to form 2-chloro-5-nitrobenzoyl butyrate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium dithionite. The resulting amine is then coupled with 2-ethoxybenzoic acid using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide.

Aplicaciones Científicas De Investigación

N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide has been extensively studied for its potential therapeutic applications in treating Alzheimer's disease. Alzheimer's disease is characterized by the accumulation of amyloid beta (Aβ) peptides in the brain, which leads to the formation of plaques and the death of brain cells. N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide, also known as β-secretase, is an enzyme that plays a critical role in the production of Aβ peptides. By inhibiting N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide, N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide has the potential to prevent the formation of Aβ peptides and thereby slow down the progression of Alzheimer's disease.

Propiedades

Nombre del producto

N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide

Fórmula molecular

C19H21ClN2O3

Peso molecular

360.8 g/mol

Nombre IUPAC

N-[5-(butanoylamino)-2-chlorophenyl]-2-ethoxybenzamide

InChI

InChI=1S/C19H21ClN2O3/c1-3-7-18(23)21-13-10-11-15(20)16(12-13)22-19(24)14-8-5-6-9-17(14)25-4-2/h5-6,8-12H,3-4,7H2,1-2H3,(H,21,23)(H,22,24)

Clave InChI

DLBLITAPQYROKA-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2OCC

SMILES canónico

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2OCC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.